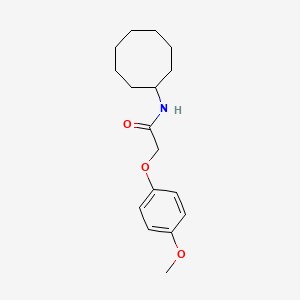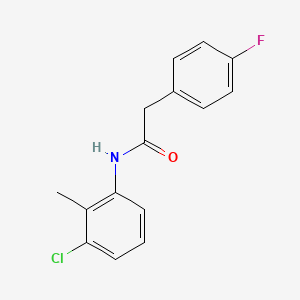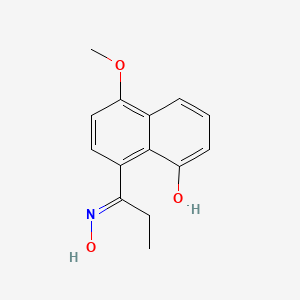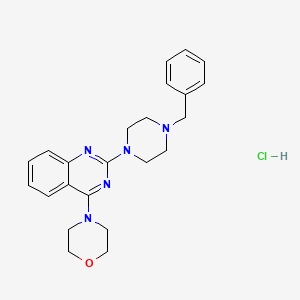![molecular formula C20H22N2O3 B5722091 N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide](/img/structure/B5722091.png)
N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide, also known as IMB-6G, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of hydrazide derivatives, which have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide is not entirely understood. However, studies suggest that this compound exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. Studies suggest that this compound exhibits potent antioxidant activity and can protect cells from oxidative damage. Additionally, this compound has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide is its potent anticancer activity against various cancer cell lines. Additionally, this compound exhibits low toxicity towards normal cells, making it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
Several future directions for research on N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide can be explored. One of the significant areas of research is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are required to understand the mechanism of action of this compound fully. This will help in the development of more effective cancer treatments. Furthermore, the potential use of this compound in other fields of medicine, such as neurodegenerative diseases and cardiovascular diseases, should be explored.
Conclusion:
In conclusion, this compound is a novel compound that exhibits potent anticancer activity and has various biochemical and physiological effects on the body. Although further research is required to fully understand the mechanism of action of this compound, this compound shows promising potential as a cancer treatment. Its low toxicity towards normal cells and anti-inflammatory effects make it a promising candidate for further research in the field of medicine.
Métodos De Síntesis
The synthesis of N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide involves the reaction of 4-methoxybenzohydrazide with 4-isopropylcinnamic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The reaction yields a yellow crystalline solid, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N'-[3-(4-isopropylphenyl)acryloyl]-4-methoxybenzohydrazide has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the significant areas of research is its use in cancer treatment. Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, this compound has been shown to induce apoptosis and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
4-methoxy-N'-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14(2)16-7-4-15(5-8-16)6-13-19(23)21-22-20(24)17-9-11-18(25-3)12-10-17/h4-14H,1-3H3,(H,21,23)(H,22,24)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSLAMIWLHFZPX-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NNC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclohexyl-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5722017.png)

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5722050.png)
![N'-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5722051.png)


![N-{4-[(tert-butylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5722069.png)

![N-[2-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5722082.png)


![1-phenyl-4-[4-(trifluoromethoxy)benzyl]piperazine](/img/structure/B5722099.png)
![2-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5722100.png)